
Ranimustin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ranimustine has been extensively studied for its antitumor properties across various cancer types. Key findings include:
- Broad Antitumor Spectrum : Ranimustine exhibits high antitumor activity against a range of tumors, including chronic myelogenous leukemia, polycythemia vera, and various solid tumors. In studies, it demonstrated comparable efficacy to nimustine in treating solid tumors but showed superior results in hematological cancers .
- Specific Efficacy : Clinical trials have shown that ranimustine is particularly effective against chronic myelogenous leukemia (CML), achieving an 82% complete remission rate that was maintained for 2-18 months following a single administration. This efficacy was comparable to busulfan but with a faster response time .
Clinical Applications
Ranimustine has been utilized in various clinical settings:
- Chronic Myelogenous Leukemia : In a randomized controlled study comparing ranimustine to busulfan in untreated CML patients, ranimustine demonstrated similar overall efficacy but was superior in providing rapid responses .
- Combination Therapies : Ranimustine has been combined with other chemotherapeutic agents like procarbazine and vincristine for treating anaplastic oligodendroglioma. In a study involving five patients, three achieved partial responses while one had a complete response after six cycles of treatment .
Case Studies
- Chronic Myelogenous Leukemia : A study involving 77 previously untreated patients showed that ranimustine could achieve a high complete remission rate with manageable side effects. Patients reported mild and transient adverse events during treatment .
- Anaplastic Oligodendroglioma : In another study, patients treated with a regimen including ranimustine showed significant tumor reduction, with imaging confirming decreases in tumor volume post-treatment. The regimen was well-tolerated with manageable toxicity levels .
Summary of Findings
Wirkmechanismus
Target of Action
Ranimustine primarily targets DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in determining the structure and function of cells, which makes it a significant target for drugs like Ranimustine.
Mode of Action
Ranimustine operates primarily through its alkylating properties , which means it forms covalent bonds with DNA molecules . This alkylation process results in cross-linking of DNA strands , leading to the disruption of DNA replication and transcription . This disruption inhibits the proliferation and growth of tumor cells .
Result of Action
The molecular and cellular effects of Ranimustine’s action primarily involve the disruption of DNA replication and transcription, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in tumors. In clinical settings, Ranimustine has been used for cytoreduction of chronic myeloproliferative disorders and as a conditioning regimen followed by autologous stem cell transplantation for malignant lymphoma .
Biochemische Analyse
Biochemical Properties
Ranimustine plays a role in biochemical reactions as an alkylating agent Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing
Cellular Effects
Ranimustine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL)
Molecular Mechanism
As a nitrosourea alkylating agent, it is likely that Ranimustine works by alkylating the DNA of cancer cells, which can lead to DNA damage and prevent the cells from dividing and growing .
Temporal Effects in Laboratory Settings
In a study involving high-dose Ranimustine followed by ASCT for DLBCL, the median follow-up time for survival patients was 70 months
Vorbereitungsmethoden
Ranimustine is synthesized by reacting the primary amine of a pyranose sugar with o-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate to form the nitrosourea group . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Ranimustin unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Ranimustin ähnelt anderen Nitrosourea-Verbindungen wie Carmustin und Lomustin. Es ist einzigartig in seiner spezifischen Struktur und den Arten von Krebsarten, für die es verwendet wird. Ähnliche Verbindungen umfassen:
Carmustin: Eine weitere Nitrosourea-Verbindung, die zur Behandlung von Hirntumoren und multiplem Myelom eingesetzt wird.
Lomustin: Wird zur Behandlung von Hirntumoren und Hodgkin-Lymphomen eingesetzt.
This compound zeichnet sich durch seine spezifische Verwendung in Japan und seine Wirksamkeit bei der Behandlung von chronischer myeloischer Leukämie und Polycythaemia vera aus .
Biologische Aktivität
Ranimustine, also known as MCNU, is an alkylating agent that has been used primarily in the treatment of various malignancies, particularly in neuro-oncology. This article provides a comprehensive overview of the biological activity of ranimustine, including its mechanism of action, clinical efficacy, and safety profile, supported by case studies and research findings.
Ranimustine acts by forming DNA cross-links, which inhibit DNA replication and transcription. This mechanism is similar to other alkylating agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is particularly effective against tumors that exhibit high mitotic activity, such as gliomas and lymphomas.
Efficacy in Clinical Trials
Ranimustine has been evaluated in several clinical trials, demonstrating notable efficacy in various types of cancers. Below is a summary of key findings from significant studies.
Case Study 1: Anaplastic Oligodendroglioma
In a study involving five patients with newly diagnosed anaplastic oligodendroglioma, ranimustine was administered as part of a chemotherapy regimen. Out of four evaluable patients, three showed partial responses while one achieved a complete response. All patients remained alive at the end of the study period, although three experienced tumor relapse at varying intervals post-treatment .
Case Study 2: Multiple Myeloma
A clinical trial comparing ranimustine with traditional chemotherapy regimens for multiple myeloma indicated that ranimustine could be an effective component in combination therapies. The study highlighted the need for further research to determine optimal dosing and combinations for improved patient outcomes .
Safety Profile
The safety profile of ranimustine has been generally favorable. Most adverse effects reported were mild and included transient hematological toxicities and skin rashes. Severe toxicities were rare, with no instances of life-threatening complications reported in the aforementioned studies .
Research Findings
Recent research has expanded on the antitumor spectra of ranimustine. It has shown high activity against various human tumors in preclinical models. The compound's broad antitumor spectrum includes efficacy against glioblastomas and lymphomas, indicating its potential as a versatile treatment option .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866725 | |
Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58994-96-0 | |
Record name | MCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranimustine?
A1: Ranimustine exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that Ranimustine, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.
Q2: Does Ranimustine demonstrate any selectivity towards specific cell types?
A2: While Ranimustine exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]
Q3: Are there any studies on the impact of Ranimustine on specific molecular pathways within tumor cells?
A3: The provided research focuses primarily on clinical efficacy and safety of Ranimustine. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.
Q4: What is the molecular formula and weight of Ranimustine?
A4: The molecular formula of Ranimustine is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.
Q5: Is there any information about the stability of Ranimustine under different storage conditions?
A5: The provided research primarily focuses on clinical applications of Ranimustine and does not provide detailed information on its stability under various storage conditions.
Q6: Does Ranimustine exhibit any catalytic properties?
A6: Ranimustine primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.
Q7: Have any computational chemistry studies been conducted on Ranimustine?
A7: The provided research focuses on preclinical and clinical studies of Ranimustine and does not delve into detailed computational chemistry analyses.
Q8: How does the structure of Ranimustine contribute to its antitumor activity?
A8: While specific SAR studies are not described in the provided research, Ranimustine's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []
Q9: What formulations of Ranimustine are used clinically?
A9: Ranimustine is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.
Q10: Are there any specific safety regulations related to the handling and disposal of Ranimustine?
A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, Ranimustine requires careful handling and disposal in accordance with established guidelines for hazardous drugs.
Q11: Which in vitro models have been used to study the efficacy of Ranimustine?
A12: One study utilized a morphological method to assess Ranimustine's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for Ranimustine in treating solid tumors beyond its established role in hematological malignancies.
Q12: Which animal models have been employed to investigate the efficacy of Ranimustine?
A13: One study investigated the antitumor activity of Ranimustine in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving Ranimustine.
Q13: What is the clinical efficacy of Ranimustine in treating Chronic Myelogenous Leukemia (CML)?
A14: A randomized controlled trial compared Ranimustine with busulfan in 77 previously untreated CML patients. [] Ranimustine demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, Ranimustine proved superior in achieving rapid responses. []
Q14: Has the efficacy of Ranimustine been investigated in treating essential thrombocythemia?
A15: Research suggests that Ranimustine is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.